(R)-2-[(tert-Butyloxycarbonyl)amino]-3-butenoic acid
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Description
Synthesis Analysis
-
Oxalyl Chloride Deprotection
- Researchers have reported a mild method for selectively removing the N-Boc group using oxalyl chloride in methanol . This procedure works effectively for a diverse range of substrates, including aliphatic, aromatic, and heterocyclic compounds. Reaction conditions involve room temperature and yield up to 90% .
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Protic Ionic Liquid Catalysis
Scientific Research Applications
Self-Assembly of Modified Single Amino Acids
The compound, when functionalized with different protecting groups such as tert-butyloxycarbonyl (Boc), can self-assemble into distinct structures . These structures can potentially be used for a wide range of applications due to their ease of synthesis, biocompatibility, and ability to assemble into distinct structures .
Synthesis of Boc Derivatives of Amino Acids
The compound can be used in the synthesis of Boc derivatives of amino acids . The process involves the use of di-tert-butyl pyrocarbonate, and the yield of the desired product can be optimized and individualized based on the reaction conditions .
Direct Introduction of the tert-butoxycarbonyl Group
The compound can be used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process, developed using flow microreactor systems, is more efficient, versatile, and sustainable compared to the batch .
Synthesis of Fmoc Amino Acid Azides
The compound can be used in the synthesis of Fmoc amino acid azides . This process involves the use of isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method .
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h5-6H,1H2,2-4H3,(H,10,13)(H,11,12)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHZVVBUNVWRGH-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-[(tert-Butyloxycarbonyl)amino]-3-butenoic acid |
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